

Application Notes and Protocols for the Quantification of Cariprazine and its Metabolites

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Compound of Interest

Compound Name: Cariprazine

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Introduction

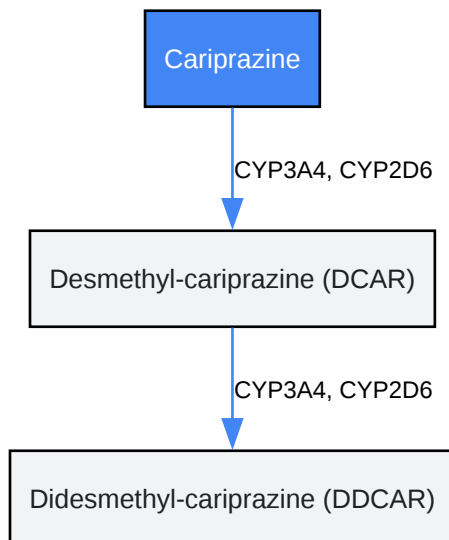
Cariprazine is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder. It is a potent dopamine D3/D2 and serotonin 5-HT1A receptor partial agonist, as well as a serotonin 5-HT2A receptor antagonist.^{[1][2][3][4]} **Cariprazine** is extensively metabolized in the body to two major active metabolites, desmethyl-**cariprazine** (DCAR) and didesmethyl-**cariprazine** (DDCAR), which also possess pharmacological activity similar to the parent drug.^{[1][5]} The quantification of **cariprazine** and its active metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

This document provides detailed application notes and protocols for the analytical methods used to quantify **cariprazine**, DCAR, and DDCAR in biological samples, primarily human plasma. The methodologies described are based on published and validated analytical techniques, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).

Metabolic Pathway of Cariprazine

Cariprazine undergoes metabolism primarily through the cytochrome P450 enzyme system, with CYP3A4 being the major enzyme and CYP2D6 contributing to a lesser extent.^[1] The

metabolic cascade involves sequential demethylation steps, leading to the formation of DCAR and subsequently DDCAR.



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Cariprazine Metabolic Pathway

Quantitative Data Summary

The following tables summarize the validation parameters of different analytical methods for the quantification of **cariprazine** and its metabolites.

Table 1: LC-MS/MS Method Validation Parameters in Human Plasma

Analyte	Linearity Range	LLOQ (pg/mL)	Intraday Precision (%RSD)	Interday Precision (%RSD)	Accuracy (%Bias)
Cariprazine	10 - 5000	20[6]	< 15%	< 15%	± 15%
DCAR	10 - 5000	20[6]	< 15%	< 15%	± 15%
DDCAR	50 - 25000	20-50[6]	< 15%	< 15%	± 15%

Table 2: RP-HPLC Method Validation Parameters in Human Plasma

Analyte	Linearity Range (µg/mL)	LLOQ (µg/mL)	Intraday Precision (%RSD)	Interday Precision (%RSD)	Accuracy (%Recovery)
Cariprazine	1 - 5 ^[7]	0.160 ^[7]	< 2%	< 2%	98 - 102% ^[8]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification in Human Plasma

This protocol describes a sensitive and selective method for the simultaneous quantification of **cariprazine**, DCAR, and DDCAR in human plasma using LC-MS/MS.

1. Sample Preparation (Protein Precipitation)



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Sample Preparation Workflow

- To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., deuterated **cariprazine**, DCAR, and DDCAR).
- Add 300 µL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

- Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

- Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:
 - 0-0.5 min: 10% B
 - 0.5-2.5 min: 10-90% B
 - 2.5-3.0 min: 90% B
 - 3.0-3.1 min: 90-10% B
 - 3.1-4.0 min: 10% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C

3. Mass Spectrometry Conditions

- Ionization: Electrospray Ionization (ESI), positive mode
- Detection: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - **Cariprazine**: m/z 427.3 → 207.2
 - DCAR: m/z 413.3 → 193.2
 - DDCAR: m/z 399.3 → 179.2

- IS (d8-**Cariprazine**): m/z 435.3 → 215.2

Protocol 2: RP-HPLC Method for Quantification in Human Plasma

This protocol outlines a robust RP-HPLC method for the quantification of **cariprazine** in human plasma, suitable for routine analysis.

1. Sample Preparation (Protein Precipitation)

- To 1 mL of human plasma, add 2 mL of acetonitrile.
- Vortex for 2 minutes.
- Centrifuge at 4000 rpm for 15 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
- Reconstitute the residue in 200 μ L of the mobile phase.
- Inject 20 μ L into the HPLC system.

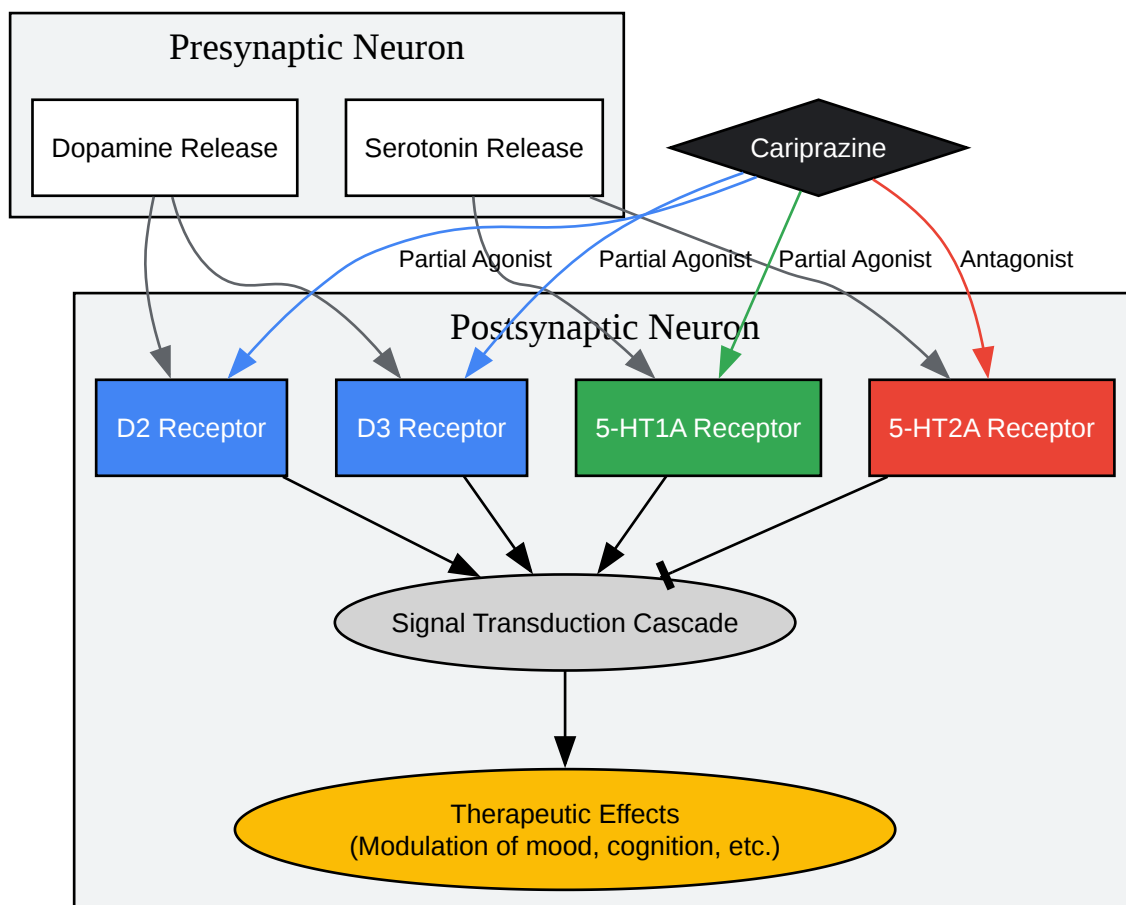
2. High-Performance Liquid Chromatography Conditions

- Column: C18 column (e.g., 250 x 4.6 mm, 5 μ m)
- Mobile Phase: Methanol: 0.1% Orthophosphoric acid in water (75:25, v/v)[7]
- Flow Rate: 1.0 mL/min
- Detection: UV at 253 nm[7]
- Column Temperature: Ambient

Cariprazine's Putative Signaling Pathway

The therapeutic effects of **cariprazine** are believed to be mediated through its interaction with dopamine and serotonin receptors. As a partial agonist, it can modulate dopaminergic and

serotonergic neurotransmission, acting as an agonist in states of low neurotransmitter levels and as an antagonist in states of high neurotransmitter levels.[2][3] Its high affinity for D3 receptors is thought to contribute to its efficacy in treating negative symptoms of schizophrenia and cognitive deficits.



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Cariprazine Receptor Interaction

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